N'-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with bromine atoms and a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromopyridine and 4-methylbenzenesulfonohydrazide.
Condensation Reaction: The key step is the condensation of 2,5-dibromopyridine with 4-methylbenzenesulfonohydrazide in the presence of a suitable catalyst, such as acetic acid or a base like sodium acetate.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonohydrazide group can participate in redox reactions, potentially forming sulfonic acids or other derivatives.
Condensation Reactions: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfonohydrazide group.
Scientific Research Applications
N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving sulfonohydrazide derivatives.
Industrial Applications:
Mechanism of Action
The mechanism by which N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonohydrazide group allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dibromopyridin-3-yl)pivalamide
- 2,5-Dibromopyridine-4-carboxaldehyde
- 2,5-Dibromopyridin-3-ol
Uniqueness
N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is unique due to the combination of the dibromopyridine moiety and the sulfonohydrazide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-(2,5-dibromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2N3O2S/c1-9-2-4-12(5-3-9)21(19,20)18-17-7-10-6-11(14)8-16-13(10)15/h2-8,18H,1H3/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEFNTJEKPKOPG-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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